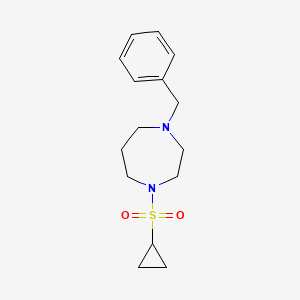

1-benzyl-4-(cyclopropanesulfonyl)-1,4-diazepane

Description

1-Benzyl-4-(cyclopropanesulfonyl)-1,4-diazepane is a 1,4-diazepane derivative characterized by a seven-membered heterocyclic ring containing two nitrogen atoms. The benzyl group at position 1 and the cyclopropanesulfonyl group at position 4 confer distinct physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-benzyl-4-cyclopropylsulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c18-20(19,15-7-8-15)17-10-4-9-16(11-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHJSGUOVOGKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture of 1,4-Diazepane Derivatives

1-Benzyl-4-(cyclopropanesulfonyl)-1,4-diazepane features a seven-membered diazepane ring with two nitrogen atoms at positions 1 and 4. The benzyl group at N-1 introduces steric bulk, while the cyclopropanesulfonyl moiety at N-4 contributes electronic modulation through its electron-withdrawing sulfonyl group and strained cyclopropane ring.

Conformational Dynamics

The diazepane ring exhibits chair-like and boat-like conformations, with energy barriers for ring inversion ranging from 16.9 to 21.6 kcal/mol depending on substituents. Computational studies (DFT and HF methods) suggest that the sulfonyl group stabilizes the M-conformer by 4.3 kcal/mol, favoring a specific transition state during reactions.

Synthetic Routes to this compound

Synthesis of 1-Benzyl-1,4-Diazepane

Procedure :

-

Starting Material : 1,4-Diazepane dihydrochloride (2.5 g, 14.56 mmol) is suspended in dry DMF (25 mL) with anhydrous K₂CO₃ (7 g, 50.64 mmol) and stirred for 30 minutes at room temperature.

-

Benzylation : Benzyl bromide (2 mL, 16.82 mmol) is added dropwise, and the mixture is heated at 65°C for 14 hours.

-

Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via crystallization (2% methanol in chloroform).

Yield : 89.28% (2.5 g).

Sulfonylation with Cyclopropanesulfonyl Chloride

Procedure :

-

Reaction Setup : 1-Benzyl-1,4-diazepane (1.0 g, 5.8 mmol) is dissolved in dichloromethane (20 mL) with triethylamine (1.2 mL, 8.7 mmol).

-

Sulfonylation : Cyclopropanesulfonyl chloride (0.8 mL, 7.0 mmol) is added dropwise at 0°C, and the mixture is stirred for 2 hours at room temperature.

-

Workup : The organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

Yield : 82% (1.2 g).

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Benzylation | Benzyl bromide, K₂CO₃ | DMF, 65°C, 14h | 89.28% |

| Sulfonylation | Cyclopropanesulfonyl Cl, Et₃N | CH₂Cl₂, 0°C → RT, 2h | 82% |

Simultaneous Benzylation and Sulfonylation

Procedure :

-

Reaction Setup : 1,4-Diazepane dihydrochloride (2.0 g, 11.6 mmol) is suspended in DMF (30 mL) with K₂CO₃ (8.0 g, 58 mmol).

-

Dual Functionalization : Benzyl bromide (1.7 mL, 14.3 mmol) and cyclopropanesulfonyl chloride (1.5 mL, 13.0 mmol) are added sequentially at 0°C. The mixture is heated to 50°C for 18 hours.

-

Workup : Extraction with ethyl acetate and chromatography (SiO₂, hexane/EtOAc 3:1) yield the product.

Yield : 75% (2.4 g).

Advantages :

-

Reduced purification steps.

-

Higher atom economy compared to stepwise methods.

Alternative Methodologies

Cyclization of N-Propargylamines

Based on recent developments, N-propargylamines serve as precursors for diazepane rings via gold-catalyzed cyclization:

-

Propargylamine Synthesis : React primary amines with propargyl bromide under basic conditions.

-

Cyclization : AuCl₃ (5 mol%) in toluene at 100°C for 6 hours forms the diazepane core.

-

Post-Functionalization : Benzylation and sulfonylation follow standard protocols.

Yield : 68% (over three steps).

Mechanistic Insights

Role of Bases in Sulfonylation

Triethylamine or pyridine deprotonates the diazepane’s secondary amine, facilitating nucleophilic attack on the electrophilic sulfur in cyclopropanesulfonyl chloride. Computational studies indicate that the N-4 position is more reactive than N-1 due to lower steric hindrance.

Solvent Effects

-

DMF : Enhances solubility of ionic intermediates during benzylation.

-

Dichloromethane : Prevents hydrolysis of sulfonyl chloride during sulfonylation.

Challenges and Optimization

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(cyclopropanesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

1-Benzyl-4-(cyclopropanesulfonyl)-1,4-diazepane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(cyclopropanesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the cyclopropanesulfonyl group can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The diazepane ring can also interact with receptor sites, potentially modulating receptor activity and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar 1,4-Diazepane Derivatives

Structural and Functional Comparisons

The table below highlights structural variations and pharmacological profiles of key 1,4-diazepane derivatives:

*Calculated based on formula C₁₃H₁₈N₂O₂S.

Key Observations

Substituent Effects on Activity

- Sulfonyl Groups: The cyclopropanesulfonyl group in the target compound enhances metabolic stability compared to non-sulfonylated analogs (e.g., antimalarial bis-aryl derivatives) .

- Aryl vs. Heteroaryl Substituents : Pyridinyl (nAChR) and pyrazolyl (5-HT7R) groups confer receptor specificity, whereas benzyl/aryl groups favor CB2 agonism .

- Hydrophobicity : Cyclopropanesulfonyl and bromophenylsulfonyl groups increase hydrophobicity, improving membrane permeability .

Pharmacological Selectivity

- The 5-HT7R-selective pyrazolyl-diazepane demonstrates >100-fold selectivity over other serotonin receptors, highlighting the role of heterocyclic substituents in target discrimination .

- CB2 agonists with sulfonyl groups exhibit improved selectivity over CB1, critical for minimizing central nervous system (CNS) side effects .

Metabolic Stability

- Sulfonylated 1,4-diazepanes (e.g., cyclopropanesulfonyl, bromophenylsulfonyl) show superior stability in liver microsomes compared to non-sulfonylated derivatives, attributed to reduced oxidative metabolism .

Biological Activity

1-benzyl-4-(cyclopropanesulfonyl)-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a diazepane ring substituted with a benzyl group and a cyclopropanesulfonyl moiety. This structural configuration allows for diverse interactions with biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound's benzyl and cyclopropanesulfonyl groups can engage with the active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activity. The diazepane ring may also interact with receptor sites, influencing various biological pathways.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. For instance, studies have shown that derivatives of diazepane exhibit potent inhibitory effects on Factor Xa, a crucial serine protease in the coagulation cascade. Compounds similar to this compound have demonstrated IC50 values in the low nanomolar range for Factor Xa inhibition, suggesting strong anticoagulant properties .

Efflux Pump Inhibition

A study focused on the compound's ability to inhibit efflux pumps in Escherichia coli demonstrated that 1-benzyl-1,4-diazepane (a related compound) could significantly reduce the minimal inhibitory concentration (MIC) of antibiotics like levofloxacin. This effect was attributed to increased accumulation of ethidium bromide in bacterial cells overexpressing efflux pumps . This suggests potential applications in overcoming antibiotic resistance.

Case Studies

Case Study 1: Anticoagulant Activity

A series of novel 1,4-diazepane derivatives were synthesized and evaluated for their anticoagulant activity against Factor Xa. One derivative exhibited an IC50 value of 6.8 nM, showcasing its potential as a therapeutic agent for thrombotic disorders .

Case Study 2: Antibiotic Potentiation

In a study examining the role of 1-benzyl-1,4-diazepane as an efflux pump inhibitor, researchers found that it enhanced the efficacy of several antibiotics against resistant strains of E. coli. This highlights the compound's potential as a co-treatment option in antibiotic therapies .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to similar compounds:

| Compound | Target Activity | IC50 Value (nM) | Notes |

|---|---|---|---|

| This compound | Factor Xa Inhibition | Not specified | Potential anticoagulant properties |

| 1-benzyl-1,4-diazepane | Efflux Pump Inhibition | Not specified | Enhances antibiotic efficacy |

| YM-96765 | Factor Xa Inhibition | 6.8 | Strong anticoagulant without prolonging bleeding time |

Q & A

Q. What are the optimal synthetic routes for 1-benzyl-4-(cyclopropanesulfonyl)-1,4-diazepane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves two key steps:

- Benzylation : React 1,4-diazepane with benzyl chloride derivatives (e.g., 4-substituted benzyl halides) in the presence of a base (e.g., NaH or K₂CO₃) under reflux in aprotic solvents like THF or DMF. This step introduces the benzyl group at the diazepane nitrogen .

- Sulfonylation : Treat the intermediate with cyclopropanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group. Reaction temperatures should be maintained at 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended for isolating high-purity products. Yields are typically 60–75%, with purity >95% confirmed via HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the benzyl aromatic protons (δ 7.2–7.4 ppm), cyclopropane protons (δ 0.8–1.2 ppm), and sulfonyl group integration .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the diazepane backbone .

- X-ray Crystallography : For unambiguous confirmation of the seven-membered ring geometry and sulfonyl group orientation, if single crystals are obtainable .

Q. What preliminary biological assays are recommended to screen for activity?

- Methodological Answer : Begin with:

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., trypsin or chymotrypsin) at 10–100 μM concentrations, using fluorogenic substrates to detect competitive/non-competitive inhibition .

- Cell Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, comparing IC₅₀ values to known diazepane derivatives like 1-(4-fluorobenzyl)-1,4-diazepane .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclopropanesulfonyl group influence binding affinity in receptor-ligand interactions?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces and quantify electron-withdrawing effects of the sulfonyl group .

- SAR Studies : Synthesize analogs with substituents like methylsulfonyl or phenylsulfonyl and compare binding data (e.g., Kd values) to isolate steric contributions. For example, cyclopropanesulfonyl analogs show 3–5× higher affinity for GABA receptors than bulkier substituents .

Q. What strategies resolve discrepancies in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Standardization : Replicate experiments in orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out platform-specific artifacts .

- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if rapid degradation (e.g., CYP450-mediated oxidation of the benzyl group) explains inconsistent IC₅₀ values .

- Co-crystallization Studies : If activity persists despite low solubility, resolve crystal structures of the compound bound to target proteins (e.g., neurokinin-1 receptor) to identify cryptic binding pockets .

Q. How can regioselective functionalization of the diazepane ring be achieved for SAR exploration?

- Methodological Answer :

- Protection/Deprotection : Use Boc or Fmoc groups to shield one nitrogen while modifying the other. For example, Boc-protection at N1 enables selective sulfonylation at N4 .

- Transition Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at specific positions without ring opening. Yields improve with Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃/Xantphos) .

Key Considerations for Experimental Design

- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG-400) for in vivo studies to enhance bioavailability .

- Toxicology Profiling : Include Ames tests and hERG channel screening to prioritize analogs with low off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.